Welcome to the BenchChem Online Store!
molecular formula C9H6BrF3N2O3 B135072 N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 157554-76-2

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B135072
M. Wt: 327.05 g/mol
InChI Key: RWLYLAWSMVHCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582761B2

Procedure details

To a solution of the acetamide from step (b) above (4.5 g, 14 mmol) in MeOH (8 mL) was added aqueous 3N NaOH (50 mL) at room temperature. The reaction mixture was stirred at 90° C. for 2 h, cooled to room temperature and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with 1% aqueous HCl and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (15% EtOAc/hexane) to give the title compound as a yellow solid. MS (ESI, neg. ion) m/z: 282.9 (M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([NH:12]C(=O)C)=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[C:7]([C:8]([F:10])([F:11])[F:9])=[CH:6][C:5]([NH2:12])=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1C(F)(F)F)NC(C)=O)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 1% aqueous HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (15% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.